Vatinoxan hydrochloride

Description

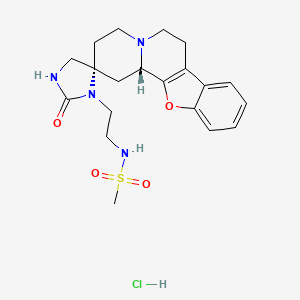

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[2-[(2R,12bS)-2'-oxospiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,5'-imidazolidine]-1'-yl]ethyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4S.ClH/c1-29(26,27)22-8-11-24-19(25)21-13-20(24)7-10-23-9-6-15-14-4-2-3-5-17(14)28-18(15)16(23)12-20;/h2-5,16,22H,6-13H2,1H3,(H,21,25);1H/t16-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMOWVIYZQWJHT-VASSOYJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NCCN1C(=O)NC[C@]12CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926749 | |

| Record name | N-[2-(2'-Hydroxy-1,3,4,6,7,12b-hexahydrospiro[1-benzofuro[2,3-a]quinolizine-2,4'-imidazol]-3'(5'H)-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130466-38-5 | |

| Record name | Methanesulfonamide, N-[2-[(2R,12bS)-1,3,4,6,7,12b-hexahydro-2′-oxospiro[2H-benzofuro[2,3-a]quinolizine-2,4′-imidazolidin]-3′-yl]ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130466-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK-467 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130466385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(2'-Hydroxy-1,3,4,6,7,12b-hexahydrospiro[1-benzofuro[2,3-a]quinolizine-2,4'-imidazol]-3'(5'H)-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VATINOXAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66932R910R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vatinoxan Hydrochloride: A Peripherally Selective Alpha-2 Adrenoceptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vatinoxan hydrochloride is a peripherally selective alpha-2 adrenoceptor antagonist developed to mitigate the undesirable cardiovascular and other peripheral side effects of alpha-2 adrenoceptor agonists, such as medetomidine and dexmedetomidine, while preserving their centrally mediated sedative and analgesic effects. This selectivity is primarily attributed to its physicochemical properties, which result in poor penetration of the blood-brain barrier. This guide provides a comprehensive overview of the core principles underlying vatinoxan's peripheral selectivity, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of key pathways and workflows.

Mechanism of Action and Peripheral Selectivity

Vatinoxan is a potent and selective antagonist of alpha-2 adrenoceptors. Its peripheral selectivity is a consequence of its limited ability to cross the blood-brain barrier.[1] This characteristic allows it to counteract the effects of alpha-2 agonists on peripheral tissues, such as blood vessels, without significantly affecting their action within the central nervous system (CNS), where sedation and analgesia are mediated.

The primary evidence for vatinoxan's peripheral selectivity comes from studies comparing its concentration in the CNS to that in the plasma.

Physicochemical Properties

Quantitative Data on Peripheral Selectivity

The peripheral selectivity of vatinoxan has been quantified in several animal models by determining the ratio of its concentration in the central nervous system (CNS) to that in the plasma.

| Species | CNS:Plasma Ratio | Study Drug(s) and Doses | Reference |

| Dog | ~1:50 | Medetomidine (40 μg/kg IV) and Vatinoxan (800 μg/kg IV) | [4][5][6] |

| Sheep | 0.06 ± 0.013 (Brain:Plasma) | Vatinoxan (750 μg/kg IV) and Xylazine (500 μg/kg IV) | [7][8][9] |

| Sheep | 0.05 ± 0.01 (CSF:Plasma) | Vatinoxan (750 μg/kg IV) and Xylazine (500 μg/kg IV) | [7][8][9] |

| Rat | CNS:plasma ratios were similar to previous reports in other species. | Medetomidine (0.25 mg/kg SC), Midazolam (2 mg/kg SC), Fentanyl (0.01 mg/kg SC) with or without Vatinoxan (5 mg/kg SC) | [10] |

These data consistently demonstrate that vatinoxan concentrations in the CNS are significantly lower than in the plasma, providing strong evidence for its poor blood-brain barrier penetration. In contrast, alpha-2 agonists like dexmedetomidine and levomedetomidine show CNS concentrations that are three- to seven-fold higher than in plasma.[4]

Effects on Alpha-2 Adrenoceptor-Mediated Responses

By selectively blocking peripheral alpha-2 adrenoceptors, vatinoxan mitigates many of the undesirable side effects of alpha-2 agonists.

Cardiovascular Effects

Alpha-2 agonists cause peripheral vasoconstriction, leading to an initial increase in blood pressure and a subsequent reflex bradycardia. Vatinoxan effectively attenuates these effects.

| Species | Vatinoxan Effect on Cardiovascular Parameters | Co-administered Alpha-2 Agonist and Dose | Reference |

| Dog | Higher heart rate and cardiac index; lower systemic vascular resistance index and central venous pressure compared to medetomidine alone. | Medetomidine (20 μg/kg) with or without Vatinoxan (400 μg/kg) | [11] |

| Dog | Cardiac output was 47-96% lower with medetomidine alone compared to the combination with vatinoxan. | Medetomidine (1 mg/m²) with or without Vatinoxan (20 mg/m²) IM | [12] |

| Dog | At the beginning of surgery, heart rate was 61 ± 16 beats/minute with medetomidine-butorphanol and 93 ± 23 beats/minute with the addition of vatinoxan. Mean arterial pressure was 78 ± 7 mmHg and 56 ± 7 mmHg, respectively. | Medetomidine (0.125 mg/m² or 0.25 mg/m²), Butorphanol (0.2 mg/kg), with or without Vatinoxan (5 mg/m²) IV | [13] |

| Horse | Attenuated medetomidine-induced decrease in heart rate and increase in mean arterial blood pressure. | Medetomidine (7 μg/kg IV bolus followed by 3.5 μg/kg/h CRI) with or without Vatinoxan (140 μg/kg IV) | [14][15][16] |

| Horse | Cardiac index and oxygen delivery index were significantly lower with medetomidine alone compared to the combination with vatinoxan during isoflurane anesthesia. | Medetomidine (7 μg/kg IV) with or without Vatinoxan (140 μg/kg IV) | [17] |

Metabolic Effects

Alpha-2 agonists can inhibit insulin release, leading to hyperglycemia. Vatinoxan has been shown to counteract this effect.

| Species | Vatinoxan Effect on Blood Glucose | Co-administered Alpha-2 Agonist and Dose | Reference |

| Rat | Significantly attenuated medetomidine-induced hyperglycemia (11.8 ± 1.2 mmol/L with vatinoxan vs. 18.3 ± 3.6 mmol/L without). | Medetomidine (0.25 mg/kg SC), Midazolam (3.0 mg/kg SC), Fentanyl (0.01 mg/kg SC) with or without Vatinoxan | [2][3][18] |

Experimental Protocols

Determination of CNS:Plasma Concentration Ratio

Objective: To quantify the distribution of vatinoxan into the central nervous system.

Animal Model: Beagle dogs or sheep have been used in published studies.[4][7]

Procedure:

-

Administer vatinoxan and the alpha-2 agonist intravenously.[4][7]

-

After a predetermined time (e.g., 20 minutes), euthanize the animal.[4]

-

Collect blood samples for plasma and harvest CNS tissues (brain, spinal cord) and cerebrospinal fluid (CSF).[4][7]

-

Process tissue samples by homogenization.

-

Extract vatinoxan from plasma, CSF, and tissue homogenates.

-

Quantify vatinoxan concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][7]

-

Calculate the CNS:plasma ratio.

LC-MS/MS Method Parameters (General): While specific detailed parameters from the provided search results are limited, a general workflow can be described. The validation of such a method typically involves assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[19][20][21]

Assessment of Cardiovascular Effects

Objective: To evaluate the effect of vatinoxan on the cardiovascular parameters altered by alpha-2 agonists.

Animal Model: Beagle dogs or horses are commonly used.[12][16]

Procedure:

-

Surgically instrument the animal for cardiovascular monitoring, including placement of catheters for blood pressure measurement and a thermodilution catheter for cardiac output measurement.

-

Record baseline cardiovascular parameters (heart rate, arterial blood pressure, central venous pressure, cardiac output).

-

Administer the alpha-2 agonist with or without vatinoxan.

-

Continuously monitor and record cardiovascular parameters at predefined intervals.

-

Calculate derived parameters such as systemic vascular resistance.

Cardiac Output Measurement by Thermodilution: This technique involves injecting a bolus of cold saline into the right atrium and measuring the resultant change in blood temperature downstream in the pulmonary artery. The cardiac output is inversely proportional to the area under the temperature-time curve.[16][22][23]

Induction and Measurement of Hyperglycemia

Objective: To assess the ability of vatinoxan to prevent alpha-2 agonist-induced hyperglycemia.

Animal Model: Rats are a suitable model.[18]

Procedure:

-

Administer the alpha-2 agonist subcutaneously with or without vatinoxan.[18]

-

Collect blood samples at specified time points.

-

Measure blood glucose concentrations using a glucometer.

-

For studies requiring a diabetic model, diabetes can be induced by intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic state.[4][5][9][18][24]

Visualizations

Signaling Pathways

Caption: Alpha-2 adrenoceptor signaling pathway leading to vasoconstriction.

Experimental Workflows

Caption: Experimental workflow for determining CNS:Plasma concentration ratio.

Logical Relationships

Caption: Logical relationship explaining vatinoxan's peripheral selectivity.

Conclusion

This compound's peripheral selectivity is a well-documented phenomenon, underpinned by its physicochemical properties that limit its access to the central nervous system. This allows for the targeted antagonism of peripheral alpha-2 adrenoceptors, effectively mitigating the undesirable cardiovascular and metabolic side effects of alpha-2 agonists while preserving their therapeutic benefits of sedation and analgesia. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar compounds. Further research into the specific structure-activity relationships governing its blood-brain barrier permeability could provide valuable insights for the design of future peripherally selective drugs.

References

- 1. Sedation levels in dogs: a validation study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEASUREMENT OF CARDIAC OUTPUT IN ANÆSTHETIZED ANIMALS BY A THERMO‐DILUTION METHOD | Semantic Scholar [semanticscholar.org]

- 3. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 4. ndineuroscience.com [ndineuroscience.com]

- 5. Impact of streptozotocin on altering normal glucose homeostasis during insulin testing in diabetic rats compared to normoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concentrations of medetomidine enantiomers and vatinoxan, an α2-adrenoceptor antagonist, in plasma and central nervous tissue after intravenous coadministration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. diva-portal.org [diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of α2AR trafficking and signaling by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DSpace [helda.helsinki.fi]

- 13. Effects of vatinoxan in dogs premedicated with medetomidine and butorphanol followed by sevoflurane anaesthesia: a randomized clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DSpace [helda.helsinki.fi]

- 15. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]

- 16. Cardiac Output Measurement | Veterian Key [veteriankey.com]

- 17. researchgate.net [researchgate.net]

- 18. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Cardiac output measurement by thermodilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Thermodilution Cardiac Output (CO) | [shadwige.sites.truman.edu]

- 24. Streptozotocin-induced Diabetes [bio-protocol.org]

Vatinoxan Hydrochloride: A Technical Guide to its Alpha-2 Adrenoceptor Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vatinoxan hydrochloride, previously known as MK-467 and L-659,066, is a potent and highly selective alpha-2 adrenoceptor antagonist.[1] Its defining characteristic is its peripheral selectivity, owing to its low lipid solubility and consequent poor penetration of the blood-brain barrier.[2][3] This property allows vatinoxan to mitigate the undesirable peripheral effects of alpha-2 adrenoceptor agonists, such as cardiovascular depression, while preserving their centrally-mediated sedative and analgesic effects.[2][4] This technical guide provides an in-depth overview of the alpha-2 adrenoceptor antagonist properties of vatinoxan, including its mechanism of action, receptor binding affinity, pharmacokinetic profile, and detailed experimental protocols for its characterization.

Mechanism of Action

Vatinoxan functions as a competitive antagonist at alpha-2 adrenoceptors.[2] Alpha-2 adrenoceptors are G protein-coupled receptors (GPCRs) associated with the inhibitory G protein (Gi).[5] When activated by an agonist, such as norepinephrine or dexmedetomidine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade results in various physiological effects, including vasoconstriction and a decrease in heart rate.[6][7]

Vatinoxan binds to these peripheral alpha-2 adrenoceptors, preventing the binding of agonists and thereby blocking the downstream signaling cascade.[8] This antagonism of peripheral alpha-2 adrenoceptors leads to the attenuation of agonist-induced vasoconstriction and bradycardia.[4] Due to its limited ability to cross the blood-brain barrier, vatinoxan does not significantly interfere with the activation of central alpha-2 adrenoceptors, which are responsible for sedation and analgesia.[3]

Signaling Pathway

Quantitative Data

Receptor Binding Affinity

Vatinoxan demonstrates high selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors.

| Parameter | Value | Species | Reference |

| α2:α1 Receptor Occupancy Ratio | 105:1 | Not Specified (in vitro) | [9] |

Pharmacokinetic Parameters

The pharmacokinetic profile of vatinoxan has been characterized in several species.

| Parameter | Value | Species | Study Conditions | Reference |

| Volume of Distribution (Vd) | 34 ml/kg (V1), 151 ml/kg (V2), 306 ml/kg (V3) | Cat | Anesthetized with Isoflurane | [10] |

| Metabolic Clearance | 2.3 ml/min/kg | Cat | Anesthetized with Isoflurane | [10] |

| Distribution Clearance | 42.6 ml/min/kg (Q2), 5.6 ml/min/kg (Q3) | Cat | Anesthetized with Isoflurane | [10] |

| CNS-to-Plasma Ratio | ~1:50 | Dog | 20 minutes post-IV administration | [3] |

Pharmacodynamic Effects (in combination with Medetomidine in Dogs)

| Parameter | Effect of Vatinoxan Co-administration | Magnitude of Change | Reference |

| Cardiac Output (CO) | Attenuates the decrease caused by medetomidine | CO was 47-96% higher with vatinoxan | [11] |

| Heart Rate (HR) | Attenuates the decrease caused by medetomidine | HR remained close to pre-administration values | [12] |

| Mean Arterial Pressure (MAP) | Attenuates the increase caused by medetomidine | Significantly lower MAP compared to medetomidine alone | [13] |

| Systemic Vascular Resistance (SVR) | Attenuates the increase caused by medetomidine | Significantly lower SVR compared to medetomidine alone | [13] |

| Sedation | Does not significantly reduce central sedation | No clinically relevant effect on sedation | [4] |

Experimental Protocols

Radioligand Binding Assay for Alpha-2 Adrenoceptor Affinity (Representative Protocol)

This protocol is a representative method for determining the binding affinity (Ki) of vatinoxan for alpha-2 adrenoceptors using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing the target alpha-2 adrenoceptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).[14]

-

The homogenate is centrifuged at low speed to remove debris.[14]

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[14]

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[14]

-

-

Competitive Binding Assay:

-

In a 96-well plate, incubate a constant amount of membrane protein with a fixed concentration of a suitable alpha-2 adrenoceptor radioligand (e.g., [3H]yohimbine) and a range of concentrations of this compound.[15]

-

Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a non-radiolabeled alpha-2 antagonist (e.g., phentolamine).[16]

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]

-

-

Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.[14]

-

The filters are washed multiple times with ice-cold wash buffer.[14]

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.[14]

-

-

Data Analysis:

-

The specific binding at each concentration of vatinoxan is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of vatinoxan to generate a competition curve.

-

The IC50 value (the concentration of vatinoxan that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

In Vivo Cardiovascular Monitoring in a Canine Model

This protocol describes a typical experimental setup for evaluating the cardiovascular effects of vatinoxan when co-administered with an alpha-2 adrenoceptor agonist in dogs.

Methodology:

-

Animal Model and Preparation:

-

Healthy adult Beagle dogs are commonly used.[11]

-

Animals are fasted overnight before the experiment.

-

On the day of the study, catheters are placed under light anesthesia. This typically includes an arterial catheter for direct blood pressure measurement and blood gas analysis, and a central venous catheter for drug administration and central venous pressure measurement.[17]

-

For cardiac output measurement, a thermodilution catheter may be placed in the pulmonary artery.[11]

-

The dogs are allowed to recover from the instrumentation procedure before baseline measurements are taken.[12]

-

-

Experimental Procedure:

-

A randomized, blinded, crossover study design is often employed, where each dog receives all treatments with a washout period in between.[11]

-

Baseline cardiovascular parameters are recorded, including heart rate (HR), mean arterial pressure (MAP), central venous pressure (CVP), and cardiac output (CO).[17]

-

The treatment, for example, medetomidine with or without vatinoxan, is administered via the desired route (intravenous or intramuscular).[11][17]

-

Cardiovascular parameters are then monitored and recorded at predefined time points for a set duration (e.g., 120 minutes).[11]

-

Blood samples can be collected at various time points for the analysis of plasma drug concentrations using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

-

-

Data Analysis:

-

The collected cardiovascular data are analyzed using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of the different treatments over time and against baseline values.[11]

-

Pharmacokinetic parameters can be calculated from the plasma drug concentration data.

-

The relationship between plasma drug concentrations and the observed pharmacodynamic effects can be modeled.

-

Conclusion

This compound is a peripherally selective alpha-2 adrenoceptor antagonist with a well-defined mechanism of action. Its ability to counteract the adverse cardiovascular effects of alpha-2 adrenoceptor agonists while preserving their central sedative properties makes it a valuable compound in veterinary medicine and a subject of interest for further research.[2][4] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers in the field of drug development and pharmacology. Further investigation into its binding affinities at the alpha-2 adrenoceptor subtypes could provide even deeper insights into its pharmacological profile.

References

- 1. A peripherally acting alpha-2 adrenoceptor antagonist: L-659,066 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. magonlinelibrary.com [magonlinelibrary.com]

- 3. Concentrations of medetomidine enantiomers and vatinoxan, an α2-adrenoceptor antagonist, in plasma and central nervous tissue after intravenous coadministration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [helda.helsinki.fi]

- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. assets.ctfassets.net [assets.ctfassets.net]

- 7. Vatinoxan - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of cardiovascular effects of intramuscular medetomidine and a medetomidine-vatinoxan combination in Beagle dogs: A randomized blinded crossover laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. avmajournals.avma.org [avmajournals.avma.org]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Mechanism of agonist and antagonist binding to alpha 2 adrenergic receptors: evidence for a precoupled receptor-guanine nucleotide protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. avmajournals.avma.org [avmajournals.avma.org]

- 18. avmajournals.avma.org [avmajournals.avma.org]

What is the chemical structure of Vatinoxan hydrochloride?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatinoxan hydrochloride is a peripherally selective alpha-2 adrenergic receptor antagonist. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed information on its analytical quantification and its effects on signaling pathways is also presented to support research and drug development activities.

Chemical Structure and Identification

This compound is the hydrochloride salt of Vatinoxan. Its chemical structure is characterized by a complex heterocyclic system.

Chemical Name: N-(2-((2R,12bS)-2'-oxo-1,3,4,6,7,12b-hexahydrospiro[benzofuro[2,3-a]quinolizine-2,4'-imidazolidine]-3'-yl)ethyl)methanesulfonamide hydrochloride[1]

Image of the Chemical Structure:

(A 2D chemical structure image of this compound would be placed here.)

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| Molecular Formula | C₂₀H₂₇ClN₄O₄S | [2][3] |

| Molecular Weight | 455.0 g/mol | [1][3][4] |

| CAS Number | 130466-38-5 | [2][3] |

| InChI Key | GTBKISRCRQUFNL-OXJNMPFZSA-N (Vatinoxan base) | [5] |

| SMILES String | CS(=O)(=O)NCCN1C(=O)NC[C@]12CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45.Cl | [5] |

| Synonyms | MK-467 hydrochloride, L-659,066 hydrochloride | [2] |

Physicochemical Properties

This compound is a white to pale yellow crystalline substance[1]. A summary of its known physicochemical properties is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to pale yellow crystalline substance | [1] |

| Solubility | Sparingly soluble in water[1]. Soluble in water at 133 mg/mL (292.33 mM) with sonication recommended[2]. | [1][2] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Protein Binding | Approximately 70% | [6] |

Mechanism of Action and Signaling Pathway

Vatinoxan is a peripherally selective alpha-2 (α2) adrenergic receptor antagonist[7]. Due to its low lipid solubility, it does not readily cross the blood-brain barrier, which confines its primary activity to the periphery[8]. This selectivity allows it to counteract the peripheral effects of α2-adrenergic agonists, such as vasoconstriction, while preserving their centrally mediated sedative and analgesic effects[1].

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein. The binding of an agonist (like norepinephrine or dexmedetomidine) to the α2-adrenergic receptor activates the Gi protein. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels leads to various cellular responses, including smooth muscle contraction.

This compound acts by competitively binding to peripheral α2-adrenergic receptors, thereby preventing the binding of agonists and inhibiting the downstream signaling cascade. This antagonism leads to the relaxation of vascular smooth muscle, mitigating the vasoconstrictive effects of α2-agonists.

Caption: Vatinoxan antagonism of the α2-adrenergic receptor signaling pathway.

Experimental Protocols

Quantification of Vatinoxan in Plasma and Tissue

A common method for the quantification of Vatinoxan in biological matrices is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Objective: To determine the concentration of Vatinoxan in plasma and central nervous system tissues.

Instrumentation:

-

HPLC system (e.g., Agilent 1100 series)[9]

-

Tandem mass spectrometer (e.g., TSQ Vantage triple quadrupole)[10]

Sample Preparation (General Steps):

-

Tissue Homogenization: Tissues are homogenized in an appropriate buffer.

-

Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma or tissue homogenate to precipitate proteins.

-

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant containing the analyte is collected.

-

Dilution: The supernatant may be diluted with an appropriate solvent before injection into the HPLC system.

Chromatographic Conditions (Example):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

-

Flow Rate: Typically around 0.2-1.0 mL/min.

-

Injection Volume: 5-20 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: Specific precursor-to-product ion transitions for Vatinoxan and an internal standard are monitored for quantification.

Validation Parameters: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and stability according to regulatory guidelines[11][12].

Table 3: Example HPLC-MS/MS Method Validation Parameters for Vatinoxan in Canine Plasma

| Parameter | Value | Reference |

| Linear Range | 10 to 900 ng/mL | [11] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [11] |

| Inter-assay Accuracy | 97.4% to 109.1% | [11] |

| Intra-assay Coefficient of Variation | < 8% | [11] |

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for an in vivo study investigating the effects of this compound when co-administered with an α2-adrenergic agonist.

Caption: General experimental workflow for in vivo studies of this compound.

Conclusion

This compound is a peripherally selective α2-adrenergic receptor antagonist with a well-defined chemical structure and mechanism of action. Its unique property of not crossing the blood-brain barrier makes it a valuable tool in research and veterinary medicine for mitigating the peripheral side effects of α2-adrenergic agonists. This guide provides foundational technical information to support further investigation and application of this compound. Further research is warranted to fully elucidate its physicochemical properties, such as its precise melting point and pKa, and to develop and publish detailed synthesis protocols.

References

- 1. drugs.com [drugs.com]

- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 3. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. assets.ctfassets.net [assets.ctfassets.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [helda.helsinki.fi]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

Vatinoxan Hydrochloride: A Technical Guide to its Discovery and Development as a Peripherally Selective Alpha-2 Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatinoxan hydrochloride, formerly known as MK-467 and L-659,066, is a novel peripherally selective alpha-2 (α2)-adrenoceptor antagonist.[1][2][3] It represents a significant advancement in veterinary medicine, particularly in the field of anesthesia and sedation. When co-administered with α2-adrenoceptor agonists such as medetomidine or dexmedetomidine, vatinoxan selectively mitigates the adverse cardiovascular effects of these agents without compromising their centrally mediated sedative and analgesic properties.[4][5] This unique pharmacological profile is attributed to its limited ability to cross the blood-brain barrier.[2][6] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental findings related to this compound.

Discovery and Development

The development of vatinoxan was driven by the need to improve the safety profile of α2-adrenoceptor agonists, which are widely used in veterinary medicine for their reliable sedative and analgesic effects.[5] However, their use is often associated with significant cardiovascular side effects, including initial hypertension, bradycardia, and decreased cardiac output, which are mediated by the activation of peripheral α2-adrenoceptors on vascular smooth muscle.[5][7]

Vatinoxan was identified as a potent and selective antagonist for α2-adrenoceptors with a significantly higher affinity for α2- over α1-adrenergic receptors.[2] Early preclinical studies in rats and primates demonstrated its minimal penetration of the central nervous system (CNS).[2] This peripheral selectivity became the cornerstone of its development, offering the potential to antagonize the undesirable peripheral effects of α2-agonists while preserving their beneficial central effects.

A research group at the University of Helsinki, in collaboration with the Finnish veterinary pharmaceutical company Vetcare Oy, spearheaded the extensive research and development of vatinoxan for veterinary use.[8][9] This decade-long effort involved numerous preclinical and clinical studies in various animal species, ultimately leading to its approval for use in combination with medetomidine in dogs.[8][10][11] The combination product, Zenalpha®, was approved by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[10][11]

Mechanism of Action: Peripheral α2-Adrenoceptor Antagonism

This compound functions as a competitive antagonist at α2-adrenoceptors located outside the central nervous system.[4] α2-Adrenoceptors are G-protein coupled receptors (GPCRs) associated with the Gi subunit.[12][13]

When an α2-agonist like medetomidine is administered, it binds to both central and peripheral α2-receptors.

-

Central Nervous System: Activation of α2-receptors in the locus coeruleus of the brainstem inhibits norepinephrine release, leading to sedation and analgesia.[14]

-

Peripheral Vasculature: Activation of post-synaptic α2-receptors on vascular smooth muscle causes vasoconstriction, leading to an initial increase in blood pressure (hypertension) and a subsequent reflex bradycardia.[5]

Vatinoxan, due to its poor lipid solubility and consequent inability to cross the blood-brain barrier in significant amounts, selectively blocks these peripheral α2-receptors.[1][15] This antagonism prevents or attenuates the vasoconstriction induced by the α2-agonist, thereby mitigating the subsequent hypertensive and bradycardic responses.[4]

Signaling Pathway

The binding of an α2-agonist to its receptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[13] Vatinoxan competitively blocks this initial binding step at peripheral α2-receptors, preventing the downstream signaling cascade that leads to vasoconstriction.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from various studies investigating the effects of this compound in combination with α2-adrenoceptor agonists in different animal species.

Table 1: Pharmacokinetic Parameters of Vatinoxan

| Species | Dose and Route | Vd (mL/kg) | Cl (mL/min/kg) | Model | Reference(s) |

| Cats (anesthetized) | 1 mg/kg IV | V1=34, V2=151, V3=306 | 2.3 | 3-compartment | [6][16] |

| Cats | 600 µg/kg IM/SC | 666 (at steady state) | 3.7 | 2-compartment | [17] |

Vd: Volume of distribution; Cl: Clearance; IV: Intravenous; IM: Intramuscular; SC: Subcutaneous.

Table 2: Cardiovascular Effects of Medetomidine with and without Vatinoxan in Dogs

| Parameter | Medetomidine Alone (MED) | Medetomidine + Vatinoxan (MVX) | p-value | Reference(s) |

| Cardiac Output (CO) | 47-96% lower than MVX | - | < 0.0001 | [9][18] |

| Heart Rate (HR) (beats/min) | Significantly lower | Higher than MED | < 0.0001 | [18] |

| Mean Arterial Pressure (MAP) (mmHg) | Significantly higher increase | Attenuated increase | < 0.0001 | [18] |

| Systemic Vascular Resistance (SVR) | Significantly higher increase | Attenuated increase | < 0.0001 | [18] |

Data from a randomized, blinded, crossover study in Beagle dogs. Doses: 1 mg/m² medetomidine with or without 20 mg/m² vatinoxan IM.

Table 3: Effects of Vatinoxan on Medetomidine-Induced Sedation and Anesthesia in Dogs

| Parameter | Medetomidine + Butorphanol (MB) | Medetomidine + Butorphanol + Vatinoxan (MB-VATI) | p-value | Reference(s) |

| Heart Rate (at surgery start) (beats/min) | 61 ± 16 | 93 ± 23 | 0.001 | [4][19] |

| MAP (at surgery start) (mmHg) | 78 ± 7 | 56 ± 7 | 0.001 | [4][19] |

| Plasma Medetomidine (at 10 min) | Lower | Higher | 0.002 | [4][19] |

| Plasma Medetomidine (at 30 min) | Lower | Higher | 0.0001 | [4][19] |

Data from a randomized, controlled, blinded clinical trial in dogs undergoing castration. Doses: MB group (0.125 mg/m² medetomidine), MB-VATI group (0.25 mg/m² medetomidine + 5 mg/m² vatinoxan).

Table 4: Metabolic Effects of α2-Agonists with and without Vatinoxan

| Species | α2-Agonist | Parameter | Effect of α2-Agonist Alone | Effect with Vatinoxan | Reference(s) |

| Horses | Detomidine | Blood Glucose | Significant increase (peak 11.5 ± 1.6 mmol/L) | Abolished significant increase | [2] |

| Horses | Detomidine | Insulin | Initial decrease, then increase | Alleviated changes | [2] |

| Rats | Medetomidine | Blood Glucose | 18.3 ± 3.6 mmol/L | 11.8 ± 1.2 mmol/L | [20] |

Experimental Protocols

General Design for a Randomized, Blinded, Crossover Study in Dogs

This protocol is a composite representation based on several cited studies investigating the cardiovascular and sedative effects of vatinoxan.[14][15][18]

-

Animal Selection: Healthy, purpose-bred dogs (e.g., Beagles) of a specified age and weight range are used. A washout period of at least 2 weeks is implemented between treatments.

-

Instrumentation: Catheters are placed in a cephalic vein for drug administration and blood sampling, and in a jugular vein for central venous pressure monitoring. An arterial catheter is placed for direct blood pressure measurement and blood gas analysis. A thermodilution catheter may be placed in the pulmonary artery for cardiac output measurement.

-

Treatments:

-

Control Group: Administered an α2-agonist (e.g., medetomidine) at a specified dose (e.g., 1 mg/m² IM).

-

Treatment Group: Administered the same α2-agonist with vatinoxan at a specified dose ratio (e.g., 1 mg/m² medetomidine + 20 mg/m² vatinoxan IM).

-

The order of treatments is randomized for each dog.

-

-

Data Collection:

-

Baseline measurements are taken before drug administration.

-

Cardiovascular parameters (heart rate, arterial blood pressure, central venous pressure, cardiac output), respiratory rate, and body temperature are recorded at predefined intervals (e.g., 5, 10, 15, 30, 60, 90, 120 minutes) post-administration.

-

Arterial and mixed venous blood samples are collected for blood gas analysis.

-

Plasma samples are collected for pharmacokinetic analysis.

-

Sedation is scored at regular intervals using a validated scale.

-

-

Analysis: Data are analyzed using appropriate statistical methods, such as repeated measures analysis of variance (ANOVA), to compare the effects of the treatments over time.

Pharmacokinetic Study Protocol in Cats

This protocol is based on studies characterizing the pharmacokinetics of vatinoxan and dexmedetomidine in cats.[6][16][20]

-

Animal Model: Healthy, adult, male neutered cats are used.

-

Anesthesia: Anesthesia is induced and maintained with an inhalant anesthetic like isoflurane in oxygen.

-

Catheterization: Venous catheters are placed for drug administration and blood sampling.

-

Drug Administration: Vatinoxan is administered intravenously, for example, as a 1 mg/kg bolus over 5 minutes.

-

Blood Sampling: Blood samples are collected at baseline and at numerous time points during and after drug administration (e.g., 2, 5, 10, 20, 30, 60 minutes, and 2, 4, 6, 8 hours).

-

Sample Processing: Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of vatinoxan are measured using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Modeling: The time-concentration data are fitted to a compartmental model (e.g., a three-compartment model) using population pharmacokinetic modeling software to determine parameters such as volume of distribution, clearance, and half-life.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Vatinoxan Quantification

While specific proprietary details may vary, a general protocol for the quantification of vatinoxan in plasma would involve the following steps:

-

Sample Preparation:

-

Thaw plasma samples.

-

Protein precipitation: Add a solvent like acetonitrile to a small volume of plasma to precipitate proteins.

-

Vortex and centrifuge the samples.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

Inject the supernatant into an HPLC system.

-

Separate vatinoxan from other plasma components on a suitable column (e.g., a C18 column) using a mobile phase gradient (e.g., a mixture of acetonitrile and water with a modifier like formic acid).

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Vatinoxan is ionized (typically using electrospray ionization in positive mode).

-

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for vatinoxan (Multiple Reaction Monitoring - MRM) for sensitive and selective quantification.

-

-

Quantification:

-

A calibration curve is generated using standards of known vatinoxan concentrations in plasma.

-

The concentration of vatinoxan in the unknown samples is determined by comparing their peak areas to the calibration curve.

-

Conclusion

This compound is a significant innovation in veterinary pharmacology, offering a targeted approach to improving the safety of α2-agonist-induced sedation. Its peripheral selectivity allows for the attenuation of adverse cardiovascular effects while preserving the essential central sedative and analgesic properties of these widely used drugs. The extensive body of preclinical and clinical research has provided robust quantitative data supporting its efficacy and safety in combination with agents like medetomidine. The detailed experimental protocols and methodologies employed in its development serve as a valuable reference for future research in veterinary drug discovery. The continued investigation and clinical application of vatinoxan are poised to enhance the standard of care in veterinary anesthesia and sedation, allowing for safer procedures in a broader range of canine patients.

References

- 1. assets.ctfassets.net [assets.ctfassets.net]

- 2. Effect of constant rate infusion of detomidine with and without vatinoxan on blood glucose and insulin concentrations in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [helda.helsinki.fi]

- 6. Pharmacokinetics of vatinoxan in male neutered cats anesthetized with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. researchgate.net [researchgate.net]

- 10. Effects of vatinoxan in rats sedated with a combination of medetomidine, midazolam and fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 13. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 14. Cardiovascular effects of intravenous vatinoxan (MK-467) in medetomidine-tiletamine-zolazepam anaesthetised red deer (Cervus elaphus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. commerce.bio-rad.com [commerce.bio-rad.com]

- 17. Pharmacokinetics of combinations of dexmedetomidine, vatinoxan and ketamine in male neutered cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of cardiovascular effects of intramuscular medetomidine and a medetomidine-vatinoxan combination in Beagle dogs: A randomized blinded crossover laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of vatinoxan in dogs premedicated with medetomidine and butorphanol followed by sevoflurane anaesthesia: a randomized clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of dexmedetomidine during administration of vatinoxan in male neutered cats anesthetized with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of Vatinoxan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vatinoxan, also known as MK-467, is a potent and highly selective peripheral α2-adrenergic receptor antagonist. Its unique pharmacological profile is characterized by its inability to significantly cross the blood-brain barrier, allowing it to mitigate the undesirable peripheral cardiovascular effects of α2-adrenergic agonists, such as medetomidine and dexmedetomidine, while preserving their centrally-mediated sedative and analgesic properties. This technical guide provides a comprehensive overview of the pharmacological properties of Vatinoxan hydrochloride, including its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

Vatinoxan functions as a competitive antagonist at α2-adrenergic receptors.[1] Its primary clinical application is in combination with α2-adrenergic agonists used in veterinary medicine.[2] α2-agonists induce sedation and analgesia by acting on receptors in the central nervous system (CNS). However, they also stimulate peripheral α2-receptors in vascular smooth muscle, leading to vasoconstriction, an initial increase in blood pressure, and a subsequent reflex bradycardia.[3]

Vatinoxan's hydrophilic nature and low lipid solubility result in minimal penetration of the blood-brain barrier.[4] This peripheral selectivity allows it to preferentially block α2-adrenergic receptors outside of the CNS.[5] By doing so, it antagonizes the agonist-induced peripheral vasoconstriction, thereby preventing or attenuating the associated hypertension and severe bradycardia, without significantly diminishing the desired sedative and analgesic effects originating from the CNS.[2]

Signaling Pathway of α2-Adrenergic Receptor and Vatinoxan Antagonism

The following diagram illustrates the signaling pathway of an α2-adrenergic receptor upon activation by an agonist and the antagonistic action of Vatinoxan.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DSpace [helda.helsinki.fi]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. mdpi.com [mdpi.com]

- 5. Concentrations of medetomidine enantiomers and vatinoxan, an α2-adrenoceptor antagonist, in plasma and central nervous tissue after intravenous coadministration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Vatinoxan Hydrochloride (MK-467): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatinoxan, formerly known as MK-467, is a peripherally selective α2-adrenergic receptor antagonist.[1][2][3] Its unique pharmacological profile, characterized by limited ability to cross the blood-brain barrier, allows it to mitigate the undesirable cardiovascular side effects of centrally acting α2-adrenergic agonists while preserving their sedative and analgesic properties.[1][2][4] This technical guide provides an in-depth overview of Vatinoxan hydrochloride, including its nomenclature, mechanism of action, and a summary of key experimental findings. Detailed experimental protocols and signaling pathway diagrams are presented to support further research and development.

Nomenclature and Chemical Properties

Vatinoxan is the officially adopted name for the compound previously identified by the research code MK-467.[2] It is most commonly used as its hydrochloride salt, this compound.[4][5][6][7]

Table 1: Chemical and Physical Properties of Vatinoxan and its Hydrochloride Salt

| Property | Vatinoxan (Free Base) | This compound |

| IUPAC Name | N-[2-[(2R,12bS)-2'-oxospiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,5'-imidazolidine]-1'-yl]ethyl]methanesulfonamide[2] | N-(2-((2R,12bS)-2'-oxo-1,3,4,6,7,12b-hexahydrospiro[benzofuro[2,3-a]quinolizine-2,4'-imidazolidin]-3'-yl)ethyl)methanesulfonamide hydrochloride[4][5] |

| Synonyms | MK-467, L-659,066[1][3] | MK-467 hydrochloride, L-659,066 hydrochloride[6] |

| CAS Number | 114914-42-0[1][2] | 130466-38-5[5][7] |

| Molecular Formula | C20H26N4O4S[2] | C20H27ClN4O4S[5] |

| Molecular Weight | 418.51 g/mol [2] | 454.97 g/mol [4][5] |

| Appearance | - | White to pale yellow, crystalline substance[4] |

| Solubility in Water | - | Sparingly soluble[4] |

Mechanism of Action

Vatinoxan functions as a competitive antagonist at α2-adrenergic receptors.[1] Its key characteristic is its peripheral selectivity, meaning it primarily acts on α2-receptors outside of the central nervous system (CNS).[1][3] This selectivity is attributed to its low lipid solubility and other physicochemical properties that limit its penetration across the blood-brain barrier.[2]

When co-administered with an α2-adrenergic agonist (e.g., medetomidine, dexmedetomidine), Vatinoxan selectively blocks the agonist's effects on peripheral α2-receptors, which are responsible for vasoconstriction and subsequent bradycardia.[1][3][4] Concurrently, the α2-agonist can still exert its effects on central α2-receptors to produce sedation and analgesia.[4]

Caption: Vatinoxan's peripheral action on α2-receptors.

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from various studies investigating the effects of Vatinoxan (MK-467) in different animal species.

Table 2: Effects of Vatinoxan on Cardiovascular Parameters in Dogs

| Treatment | Heart Rate (beats/min) | Mean Arterial Pressure (mmHg) | Cardiac Index | Systemic Vascular Resistance | Reference |

| Medetomidine (IV) alone | Lower | Higher | Lower | Higher | [8] |

| Medetomidine + MK-467 (IV) | Higher than Med alone | Lower than Med alone | Higher than Med alone | Lower than Med alone | [8] |

| Medetomidine (IM) alone | Lower | - | - | - | [9] |

| Medetomidine + Butorphanol (IM) | Lower | - | - | - | [9] |

| Medetomidine + Butorphanol + MK-467 (IM) | Significantly higher (10-40 min) | - | - | - | [9] |

Table 3: Effects of Vatinoxan on Cardiovascular Parameters in Horses

| Treatment | Heart Rate (beats/min) at 10 min | Mean Arterial Pressure (mmHg) at 10 min | Cardiac Index at 10 min | Systemic Vascular Resistance at 10 min | Reference |

| Medetomidine (IV) alone | 26 ± 2 | 129 ± 15 | Lower | Higher | [3] |

| Medetomidine + Vatinoxan (IV) | 31 ± 5 | 103 ± 13 | Higher | Lower | [3] |

Table 4: Pharmacokinetic Parameters of Vatinoxan in Anesthetized Cats

| Parameter | Typical Value (% interindividual variability) | Reference |

| Volume of Distribution 1 (mL/kg) | 34 (55) | [10] |

| Volume of Distribution 2 (mL/kg) | 151 (35) | [10] |

| Volume of Distribution 3 (mL/kg) | 306 (18) | [10] |

| Metabolic Clearance (mL/min/kg) | 2.3 (34) | [10] |

| Distribution Clearance 1 (mL/min/kg) | 42.6 (25) | [10] |

| Distribution Clearance 2 (mL/min/kg) | 5.6 (0) | [10] |

Table 5: CNS to Plasma Concentration Ratios in Dogs

| Compound | CNS-to-Plasma Ratio | Reference |

| Vatinoxan | ~1:50 | [11] |

| Dexmedetomidine | 3 to 7-fold higher in CNS | [11] |

| Levomedetomidine | 3 to 7-fold higher in CNS | [11] |

Experimental Protocols

Study of Vatinoxan with Medetomidine in Horses

-

Objective: To evaluate the effects of vatinoxan on cardiovascular function, gastrointestinal motility, and sedation during a constant-rate infusion (CRI) of medetomidine in standing horses.[3]

-

Animals: Six healthy horses.[3]

-

Experimental Design: A randomized, blinded, crossover study.[3]

-

Treatments:

-

Measurements: Cardiorespiratory variables, borborygmi scores, sedation levels, and plasma drug concentrations were recorded for 120 minutes.[3]

-

Drug Concentration Analysis: Plasma concentrations of dexmedetomidine, levomedetomidine, and vatinoxan were measured using liquid chromatography-tandem mass spectrometry.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vatinoxan - Wikipedia [en.wikipedia.org]

- 3. Effects of vatinoxan on cardiorespiratory function and gastrointestinal motility during constant‐rate medetomidine infusion in standing horses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. Peripherally acting α-adrenoceptor antagonist MK-467 with intramuscular medetomidine and butorphanol in dogs: A prospective, randomised, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of vatinoxan in male neutered cats anesthetized with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [helda.helsinki.fi]

Vatinoxan Hydrochloride: A Technical Guide to its Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatinoxan hydrochloride, a peripherally selective alpha-2 adrenergic receptor antagonist, is emerging as a significant compound in veterinary medicine. Its primary utility lies in its ability to mitigate the adverse cardiovascular and other peripheral effects of alpha-2 adrenergic agonists like medetomidine and dexmedetomidine, while preserving their centrally mediated sedative and analgesic properties. This is attributed to its limited ability to cross the blood-brain barrier. This technical guide provides an in-depth review of the physiological effects of this compound, detailing its mechanism of action, summarizing quantitative data from key experimental studies, and outlining the methodologies employed in this research.

Mechanism of Action

Vatinoxan functions as a competitive antagonist at alpha-2 adrenergic receptors.[1] Due to its low lipid solubility and other molecular properties, it does not readily penetrate the blood-brain barrier.[2][3] This peripheral selectivity allows it to counteract the effects of alpha-2 agonists on the cardiovascular system, such as vasoconstriction and bradycardia, without significantly diminishing the desired sedation and analgesia which are mediated by alpha-2 receptors within the central nervous system.[2][3][4] Vatinoxan exhibits a high selectivity for alpha-2 receptors over alpha-1 receptors.[2]

Caption: Mechanism of Vatinoxan's peripheral alpha-2 antagonism.

Physiological Effects

Cardiovascular Effects

Vatinoxan's primary physiological impact is on the cardiovascular system, where it mitigates the effects of alpha-2 agonists.

-

Heart Rate and Blood Pressure: When co-administered with medetomidine, Vatinoxan attenuates the initial hypertension and subsequent bradycardia typically induced by the alpha-2 agonist.[3][5][6] Studies in horses have shown that while medetomidine alone causes a significant decrease in heart rate and an increase in mean arterial pressure, the combination with Vatinoxan results in values closer to baseline.[3][5][6] However, in some cases, the use of Vatinoxan with medetomidine has led to hypotension, requiring intervention.[7]

-

Cardiac Output and Oxygen Delivery: In horses anesthetized with isoflurane and medetomidine, the addition of Vatinoxan resulted in a significantly higher cardiac index and oxygen delivery index compared to medetomidine alone.[7]

Table 1: Cardiovascular Effects of Vatinoxan in Combination with Medetomidine in Horses

| Parameter | Medetomidine Alone (MED) | Medetomidine + Vatinoxan (MED+V) | Species | Reference |

| Heart Rate (beats/minute) at 10 min | 26 ± 2 | 31 ± 5 | Horse | [3][6] |

| Mean Arterial Pressure (mmHg) at 10 min | 129 ± 15 | 103 ± 13 | Horse | [3][6] |

| Cardiac Index (mL/min/kg) at 20 min | 39 ± 2 | 73 ± 18 | Horse | [7] |

| Oxygen Delivery Index (mL/min/kg) at 20 min | 7.4 ± 1.2 | 15.3 ± 4.8 | Horse | [7] |

Gastrointestinal Effects

Alpha-2 agonists are known to reduce gastrointestinal motility. Vatinoxan has been shown to counteract this effect. In horses, Vatinoxan attenuated the reduction in borborygmi (gut sounds) caused by medetomidine infusion.[3][5][6]

Metabolic Effects

Alpha-2 agonists can induce hyperglycemia by inhibiting insulin release. Vatinoxan has been demonstrated to alleviate this metabolic side effect.

-

Blood Glucose: In a study on rats sedated with a combination of medetomidine, midazolam, and fentanyl, the addition of Vatinoxan resulted in significantly lower blood glucose concentrations compared to the group without Vatinoxan.[8][9]

-

Urinary Output: The same study in rats showed that Vatinoxan prevented the profuse diuresis often associated with alpha-2 agonist administration.[8][9]

Table 2: Metabolic Effects of Vatinoxan in Rats

| Parameter | Medetomidine Combination (MMF) | Medetomidine Combination + Vatinoxan (MMFV) | Species | Reference |

| Blood Glucose (mmol/L) | 18.3 ± 3.6 | 11.8 ± 1.2 | Rat | [8][9] |

| Spontaneous Urinary Voiding (mL/kg/min) | 35.9 (median) | 0.9 (median) | Rat | [8][9] |

Effects on Sedation and Analgesia

As Vatinoxan does not significantly cross the blood-brain barrier, it is not expected to interfere with the centrally mediated sedative and analgesic effects of alpha-2 agonists.[1][2][3] However, some studies have reported a slight reduction in the duration of sedation, which may be attributed to altered pharmacokinetics of the co-administered agonist due to improved cardiovascular function.[4] In contrast, one study in rats reported a faster onset of sedation when Vatinoxan was administered subcutaneously with a sedative combination, possibly due to enhanced drug absorption.[8]

Experimental Protocols

Study in Anesthetized Horses (Cardiovascular Effects)

-

Objective: To evaluate the effects of Vatinoxan on cardiorespiratory and gastrointestinal function in anesthetized healthy horses receiving a constant rate infusion (CRI) of medetomidine.[7]

-

Study Design: An experimental, randomized, blinded, crossover study.[3][6]

-

Procedure:

-

Horses received either medetomidine hydrochloride (7 μg/kg IV) alone (MED) or with this compound (140 μg/kg IV) (MED+V).[3][6][7]

-

Anesthesia was induced with midazolam and ketamine and maintained with isoflurane and a medetomidine CRI for 60 minutes.[7]

-

Cardiovascular parameters (heart rate, arterial pressures, cardiac output) and blood gases were measured.[7]

-

Plasma drug concentrations were determined.[7]

-

Fecal output was measured over 24 hours.[7]

-

-

Data Analysis: Repeated measures analysis of covariance and paired t-tests were used for statistical comparisons.[3][6][7]

Caption: Experimental workflow for the anesthetized horse study.

Study in Sedated Rats (Metabolic Effects)

-

Objective: To investigate the effects of Vatinoxan on sedation, blood glucose concentration, and urination in rats sedated with a combination of medetomidine, midazolam, and fentanyl (MMF).[8]

-

Study Design: Randomized, paired study.[8]

-

Subjects: Rats were divided into six pairs, matched for sex, age, and weight.[8]

-

Procedure:

-

One rat in each pair was randomly selected to receive a subcutaneous injection of MMF (medetomidine 0.25 mg/kg, midazolam 3.0 mg/kg, fentanyl 0.01 mg/kg).[8]

-

The other rat received a commercial mixture of MMF with Vatinoxan.[8]

-

Onset of sedation and loss of righting reflex were timed.[8]

-

Heart rate, respiratory rate, and arterial oxygen saturation were monitored.[8]

-

Blood glucose concentration and spontaneous urinary voiding were measured.[8]

-

Caption: Experimental workflow for the sedated rat study.

Conclusion

This compound is a peripherally selective alpha-2 adrenergic antagonist that effectively mitigates the adverse cardiovascular and metabolic effects of alpha-2 agonists. Its unique pharmacological profile makes it a valuable tool in veterinary anesthesia and sedation, allowing for the benefits of alpha-2 agonists to be harnessed with an improved safety margin. Further research may continue to elucidate its full range of applications and potential benefits in various clinical scenarios.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vatinoxan - Wikipedia [en.wikipedia.org]

- 3. Effects of vatinoxan on cardiorespiratory function and gastrointestinal motility during constant‐rate medetomidine infusion in standing horses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. madbarn.com [madbarn.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of vatinoxan on cardiorespiratory function, fecal output and plasma drug concentrations in horses anesthetized with isoflurane and infusion of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of vatinoxan in rats sedated with a combination of medetomidine, midazolam and fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Vatinoxan Hydrochloride in Canine Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of vatinoxan hydrochloride in canines, summarizing key findings and detailing established protocols. Vatinoxan is a peripherally selective alpha-2 adrenoceptor antagonist designed to mitigate the cardiovascular side effects of alpha-2 agonists like medetomidine and dexmedetomidine, while preserving their central sedative and analgesic properties.[1][2]

Mechanism of Action

Vatinoxan functions by selectively blocking alpha-2 adrenoceptors in the peripheral tissues.[3] Due to its low lipid solubility and other molecular properties, it does not readily cross the blood-brain barrier.[1][4][5] This peripheral selectivity allows it to counteract the vasoconstriction and subsequent bradycardia induced by alpha-2 agonists, without significantly diminishing their centrally mediated sedative effects.[6][7] The co-administration of vatinoxan with an alpha-2 agonist leads to improved cardiovascular stability.[8][9]

dot

Caption: Vatinoxan's peripheral action.

Pharmacokinetics

Studies in canines have established key pharmacokinetic parameters for vatinoxan. Following intravenous (IV) administration, it has a volume of distribution of approximately 0.41 L/kg and a clearance of 7.8 mL/kg/minute.[10] The elimination half-life is estimated to be around 40 minutes, though this may be an underestimation due to limited sampling times in initial studies.[10] Vatinoxan is moderately bound (approximately 73%) to canine plasma proteins.[10]

When co-administered with an alpha-2 agonist, vatinoxan can alter the pharmacokinetics of the agonist. For instance, following intramuscular (IM) injection, vatinoxan can hasten the onset of sedation and increase the peak plasma concentration of the co-administered drug, likely by improving blood flow at the injection site.[6][7] This leads to a faster onset but a shorter duration of sedation.[6][10]

Table 1: Pharmacokinetic Parameters of Vatinoxan in Canines

| Parameter | Value | Reference |

| Volume of Distribution (Vd) | 0.41 ± 0.13 L/kg | [10] |

| Clearance (CL) | 7.8 ± 3.4 mL/kg/minute | [10] |

| Elimination Half-life (t1/2) | ~40 minutes | [10] |

| Plasma Protein Binding | ~73% | [10] |

| CNS-to-Plasma Concentration Ratio | ~1:50 | [4] |

Table 2: Effect of Vatinoxan on Co-administered Medetomidine (IM)

| Parameter | Medetomidine Alone | Medetomidine + Vatinoxan | Reference |

| Peak Plasma Concentration (Cmax) | 3.8 µg/L | 7.9 µg/L | [10] |

| Time to Peak Concentration (Tmax) | 42.5 minutes | 9.4 minutes | [10] |

Experimental Protocols

The following protocols are synthesized from multiple studies investigating the effects of vatinoxan in canines.

Protocol 1: Intravenous Administration for Sedation and Antinociception Studies

-

Objective: To evaluate the effects of IV vatinoxan on the sedative and antinociceptive properties of medetomidine.

-

Animal Model: Healthy Beagle dogs are commonly used.[8]

-

Drug Preparation and Dosing:

-

Medetomidine: 20 µg/kg

-

Medetomidine with Vatinoxan (low dose): Medetomidine (20 µg/kg) and Vatinoxan (400 µg/kg)

-

Medetomidine with Vatinoxan (high dose): Medetomidine (40 µg/kg) and Vatinoxan (800 µg/kg)

-

Drugs are administered intravenously in a randomized crossover design with a washout period of at least 2 weeks between treatments.[8]

-

-

Experimental Procedure:

-

Place a central venous catheter for blood sampling.[8]

-

Collect baseline measurements (heart rate, blood pressure, sedation scores, nociceptive thresholds).

-

Administer the assigned treatment as an IV bolus.[4]

-

Collect blood samples at predefined intervals (e.g., 5, 10, 15, 25, 30, 35, 50, and 60 minutes post-injection) for pharmacokinetic analysis.[8]

-

Monitor cardiovascular parameters (heart rate, blood pressure) and assess sedation levels and nociceptive responses at the same intervals.

-

At the end of the experiment, reverse the effects of medetomidine with atipamezole hydrochloride (IM, dose adjusted based on the medetomidine dose).[8]

-

-

Plasma Analysis: Analyze plasma concentrations of dexmedetomidine (the active enantiomer of medetomidine) and vatinoxan using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[8]

dot

Caption: Intravenous experimental workflow.

Protocol 2: Intramuscular Administration for Premedication and Anesthesia

-

Objective: To assess the impact of IM vatinoxan co-administered with medetomidine and butorphanol as a premedication before general anesthesia.[11][12]

-

Animal Model: Beagle dogs or client-owned dogs undergoing procedures like castration.[11][12][13]

-

Drug Preparation and Dosing:

-

Control Group (MB): Medetomidine (20 µg/kg) and Butorphanol (100 µg/kg).[11]

-

Treatment Group (MVB): Medetomidine (20 µg/kg), Vatinoxan (500 µg/kg), and Butorphanol (100 µg/kg).[11]

-

Alternatively, for client-owned dogs, dosing can be based on body surface area: Medetomidine (0.125-0.25 mg/m²), Butorphanol (0.2 mg/kg), and Vatinoxan (5 mg/m²).[12][13]

-

Drugs are mixed in a single syringe for IM administration.[7]

-

-

Experimental Procedure:

-

Administer the premedication mixture intramuscularly.

-

After a set time (e.g., 15-20 minutes), induce anesthesia with an agent like propofol or ketamine IV.[11][12]

-

Maintain anesthesia with an inhalant anesthetic such as sevoflurane.[12][14]

-

Monitor cardiovascular parameters (heart rate, blood pressure, cardiac output) and respiratory function throughout the procedure.[11]

-

Assess sedation quality, induction, intubation, and recovery.[11]

-

At the end of the procedure, administer a reversal agent like atipamezole.[11]

-

Table 3: Summary of Dosing Regimens in Canine Studies

| Administration Route | Alpha-2 Agonist | Vatinoxan Dose | Key Findings | Reference |

| Intravenous (IV) | Medetomidine (20 µg/kg) | 400 µg/kg | Attenuated bradycardia without significantly reducing sedation. | [8] |

| Intravenous (IV) | Medetomidine (40 µg/kg) | 800 µg/kg | Maintained antinociceptive efficacy with improved cardiovascular stability. | [8] |

| Intramuscular (IM) | Medetomidine (20 µg/kg) | 500 µg/kg | Improved hemodynamic performance, but potential for mild hypotension after ketamine induction. Shortened duration of anesthesia. | [11] |

| Intravenous (IV) Infusion | Dexmedetomidine (4.5 µg/kg/hr) | 90-180 µg/kg/hr | Dose-dependently improved cardiovascular function but attenuated the MAC-sparing effect of dexmedetomidine. | [14] |

Data Presentation: Cardiovascular Effects

The primary benefit of vatinoxan is the mitigation of cardiovascular depression caused by alpha-2 agonists.

Table 4: Cardiovascular Responses to Medetomidine With and Without Vatinoxan (IV)

| Parameter | Medetomidine Alone | Medetomidine + Vatinoxan | Clinical Significance | Reference |

| Heart Rate | Markedly decreased | Significantly higher than medetomidine alone | Attenuation of bradycardia | [8][15] |

| Mean Arterial Pressure | Initial increase, then decrease | More stable, closer to baseline | Prevention of severe hypertension and subsequent hypotension | [9] |

| Systemic Vascular Resistance | Significantly increased | Lower than medetomidine alone | Reduction in peripheral vasoconstriction | [11][14] |

| Cardiac Output/Index | Significantly decreased | Higher than medetomidine alone | Improved cardiac performance | [11][14] |

Conclusion

This compound is a valuable tool in canine research and clinical practice, offering a method to improve the cardiovascular safety profile of alpha-2 adrenoceptor agonists. Experimental protocols typically involve co-administration with medetomidine or dexmedetomidine via intravenous or intramuscular routes. The addition of vatinoxan effectively attenuates bradycardia and vasoconstriction while largely preserving the desired central nervous system effects of sedation and analgesia. Researchers should consider that vatinoxan can alter the pharmacokinetics of the co-administered agonist, potentially leading to a faster onset and shorter duration of action. Dosing must be carefully considered to balance the desired level of sedation with optimal cardiovascular stability.

References

- 1. Vatinoxan - Wikipedia [en.wikipedia.org]

- 2. Zenalpha® (medetomidine and vatinoxan hydrochlorides injection) [dechra-us.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Concentrations of medetomidine enantiomers and vatinoxan, an α2-adrenoceptor antagonist, in plasma and central nervous tissue after intravenous coadministration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of vatinoxan in rats sedated with a combination of medetomidine, midazolam and fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [helda.helsinki.fi]

- 7. DSpace [helda.helsinki.fi]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. Effects of vatinoxan on cardiorespiratory function and gastrointestinal motility during constant‐rate medetomidine infusion in standing horses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. magonlinelibrary.com [magonlinelibrary.com]

- 11. researchgate.net [researchgate.net]

- 12. Effects of vatinoxan in dogs premedicated with medetomidine and butorphanol followed by sevoflurane anaesthesia: a randomized clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Combined effects of dexmedetomidine and vatinoxan infusions on minimum alveolar concentration and cardiopulmonary function in sevoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fda.report [fda.report]

Vatinoxan Hydrochloride: Application Notes and Protocols for Preclinical Research

Detailed Methodologies for Dosage Calculation and Administration in Animal Models

These application notes provide comprehensive protocols and dosage guidelines for the use of vatinoxan hydrochloride in preclinical research settings. The information is intended for researchers, scientists, and drug development professionals working with animal models.

Vatinoxan is a peripherally selective alpha-2 adrenergic receptor antagonist.[1] It is frequently used in combination with alpha-2 adrenergic agonists, such as medetomidine and dexmedetomidine, to mitigate the cardiovascular side effects of these sedatives and analgesics while preserving their central nervous system effects.[1][2] This unique property is attributed to its limited ability to cross the blood-brain barrier.

Mechanism of Action: Signaling Pathway

Vatinoxan functions by competitively binding to peripheral alpha-2 adrenergic receptors, thereby preventing the vasoconstrictive effects of alpha-2 agonists. This leads to a more stable cardiovascular profile during sedation and anesthesia.

Caption: Signaling pathway of this compound.

Dosage and Administration Protocols in Research Animals

The following tables summarize this compound dosages from various research studies. It is crucial to note that optimal dosage can vary based on the specific animal model, the combination of anesthetic agents, and the experimental objectives.

Canine Models

| Route of Administration | Vatinoxan HCl Dosage | Combination Agent(s) and Dosage(s) | Key Findings | Reference |

| Intravenous (IV) | 400 µg/kg | Medetomidine (20 µg/kg) | Plasma dexmedetomidine concentrations were halved compared to medetomidine alone. | [3] |

| Intravenous (IV) | 800 µg/kg | Medetomidine (40 µg/kg) | Equivalent plasma dexmedetomidine concentrations to 20 µg/kg of medetomidine alone. | [3] |

| Intramuscular (IM) | 500 µg/kg | Medetomidine (20 µg/kg), Butorphanol (100 µg/kg) | Improved hemodynamic performance, though mild hypotension was observed after subsequent ketamine administration. | [4] |